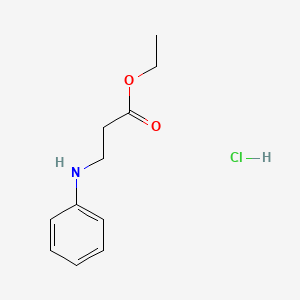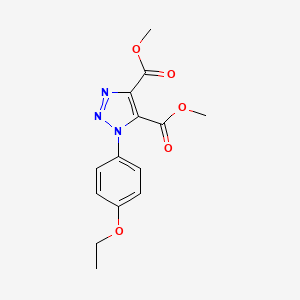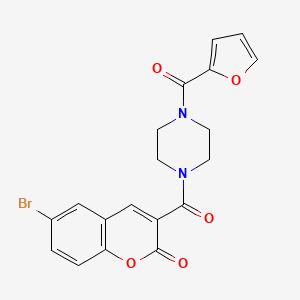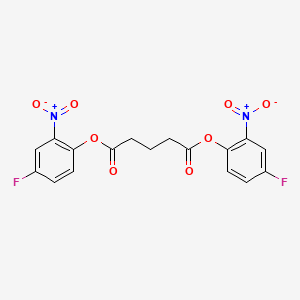![molecular formula C22H19N3O6S2 B2500623 N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide CAS No. 899735-35-4](/img/structure/B2500623.png)
N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions that build upon simpler precursors. In the case of the compound "N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide," a similar approach would be expected. Although the provided papers do not directly discuss the synthesis of this specific compound, they do offer insights into related synthetic methods that could be adapted for its production.
Paper 1 describes the synthesis of a series of benzamide and benzene sulfonamide derivatives starting from aromatic ketones and aldehydes, which are then reacted with hydroxylamine hydrochloride to afford isoxazoline derivatives. These intermediates are further condensed with formaldehyde and benzocaine or sulphanilamide to yield the final compounds . This methodology could potentially be applied to the synthesis of the target compound by selecting appropriate starting materials and reaction conditions tailored to the unique structural features of the compound, such as the dioxino and thiazol rings.
Molecular Structure Analysis
The molecular structure of the target compound includes several heterocyclic components, such as the [1,4]dioxino and benzo[1,2-d]thiazol rings. These structural motifs are known for their potential biological activity and are often found in pharmacologically active molecules. Paper 2 discusses the synthesis of dihydrobenzo[1,4]dioxine derivatives, which share a similar dioxino moiety with the target compound . The configuration around the double bond in these compounds was determined by X-ray diffraction analysis, which is a common technique for establishing the stereochemistry of complex organic molecules. Such structural analyses are crucial for understanding the three-dimensional conformation of the molecule, which can significantly influence its chemical reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of the target compound would be influenced by its functional groups and the electronic properties of its heterocyclic systems. The presence of the benzamide and sulfamoyl groups suggests potential for interactions with proteins through hydrogen bonding or electrostatic interactions. The synthesis methods described in the papers involve reactions such as oxidative aminocarbonylation and intramolecular conjugate addition, which could be relevant for modifying the target compound or for creating analogs with altered reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound would be expected to include moderate solubility in polar organic solvents, given the presence of both polar (sulfamoyl, amide) and nonpolar (aromatic rings) regions within the molecule. The compound's melting point, boiling point, and stability would be influenced by the rigidity of its heterocyclic framework and the strength of intermolecular forces such as hydrogen bonding. The papers provided do not directly discuss these properties for the target compound, but the methodologies and analyses used for the synthesized compounds in Paper 1 and Paper 2 could be applied to determine these properties for the target compound .
Aplicaciones Científicas De Investigación
Organic Synthesis and Characterization
- Heterocyclic Compound Synthesis : Research demonstrates the synthesis of novel heterocyclic compounds involving furan and benzothiazole derivatives, indicating a broad interest in the synthesis and characterization of such molecules. These compounds have been synthesized and evaluated for various properties, including spectroscopic characteristics and biological activities against bacteria and fungi (G. K. Patel, H. S. Patel, P. Shah, 2015).
Biological Activity
- Anticancer Potential : Studies on benzo[d]thiazole-2-carboxamide derivatives have highlighted their cytotoxicity against cancer cell lines, suggesting a potential application in cancer research. These compounds were evaluated for their ability to inhibit the epidermal growth factor receptor in cancer cells, offering insights into their therapeutic potential (Lan Zhang, Xin Deng, et al., 2017).
- Cardiac Electrophysiological Activity : The synthesis and evaluation of N-substituted imidazolylbenzamides have demonstrated potential selective class III electrophysiological activity, indicating their use in cardiac research (T. K. Morgan, R. Lis, et al., 1990).
Propiedades
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O6S2/c1-25(13-15-3-2-8-29-15)33(27,28)16-6-4-14(5-7-16)21(26)24-22-23-17-11-18-19(12-20(17)32-22)31-10-9-30-18/h2-8,11-12H,9-10,13H2,1H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSMPLJEKCOZEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(benzo[d]isoxazol-3-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide](/img/structure/B2500545.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide](/img/structure/B2500549.png)
![N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2500553.png)
![2-[(2,5-dimethylbenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2500554.png)
![2,3-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2500556.png)


![2-(4-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2500560.png)
![6-Methyl-2-[methyl(phenylmethoxycarbonyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2500561.png)
![1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B2500562.png)
![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2500563.png)